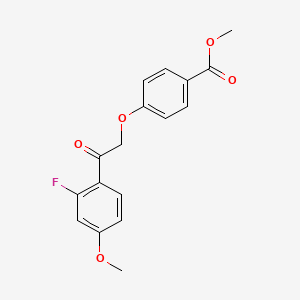
1-(Bromomethyl)naphthalene-7-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromomethyl group and a carboxaldehyde group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under photochemical conditions . Another method includes the reaction of 1-naphthalenemethanol with bromine in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Derivatives with new functional groups replacing the bromomethyl group.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-(Bromomethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various redox reactions. These properties make it a versatile compound for chemical transformations.
Comparison with Similar Compounds
1-(Bromomethyl)naphthalene: Similar structure but lacks the carboxaldehyde group.
2-Naphthalenecarboxaldehyde: Similar structure but lacks the bromomethyl group.
Uniqueness: 1-(Bromomethyl)naphthalene-7-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C12H9BrO |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
8-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2 |
InChI Key |
GHRZFWVHOQOKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)



